molecular formula C10H10O4 B1676442 Methyl caffeate CAS No. 3843-74-1

Methyl caffeate

Cat. No. B1676442
CAS RN: 3843-74-1
M. Wt: 194.18 g/mol
InChI Key: OCNYGKNIVPVPPX-HWKANZROSA-N
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Description

Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound . It is found in species of Solanum and Magnolia and exhibits antibiotic, anti-diabetic, antiviral, and anticoagulant activities . It is also an α-glucosidase inhibitor .


Synthesis Analysis

Methyl caffeate can be synthesized through the esterification of caffeic acid and methanol . A study by Wang et al. describes a process for the high-yield production of methyl caffeate using a continuous-flow poly(dimethylsiloxane) microreactor . The reaction is catalyzed by Novozym 435 in [Bmim][Tf 2 N], achieving a maximum yield of 98.45% in a short period of time (2.5 h) .


Molecular Structure Analysis

The molecular structure of methyl caffeate involves a core scaffold of the phenolic ligand that forges a hydrogen-bonding network involving the 4-hydroxy group . This anchors the aromatic ring and permits only metahydroxyl groups to be positioned for transmethylation .


Chemical Reactions Analysis

Methyl caffeate is involved in various chemical reactions. For instance, it has been found to have antioxidation properties, with a reaction mechanism that includes the redox reaction of the caffeate and Diels-Alder reaction of the produced peroxides .


Physical And Chemical Properties Analysis

Methyl caffeate is a powder . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antidiabetic Effects

Methyl caffeate isolated from Solanum torvum Swartz. fruit has shown significant antihyperglycemic activity and potential as an oral antidiabetic drug. In animal models, it demonstrated a reduction in blood glucose levels and an increase in body weight, suggesting its efficacy in controlling diabetes (Gandhi et al., 2011).

Anticancer Activity

Studies have indicated the potential of methyl caffeate in cancer treatment, particularly against breast cancer. It has shown potent cytotoxic properties against MCF-7 breast cancer cells, inducing apoptosis via caspase activation and cytochrome c release (Balachandran et al., 2015). Additionally, the oxidative dimerization product of methyl caffeate has been found effective in decreasing breast cancer cell numbers (Bailly et al., 2013).

Antimicrobial and Antimycobacterial Activities

Methyl caffeate isolated from Solanum torvum Swartz. fruit also exhibited antimicrobial and antimycobacterial activities, with moderate effectiveness against various bacteria and fungi, and prominent activity against Mycobacterium strains (Balachandran et al., 2012).

Neuroprotective Effects

Methyl caffeate has shown neuroprotective properties against cell damage induced by hydrogen peroxide. This effect is associated with the inhibition of caspase-3 and cathepsin D, suggestingits potential in combating neurodegenerative disorders (Jantas et al., 2020).

Enhancement of Glucose-Stimulated Insulin Secretion

Research on methyl caffeate isolated from the flowers of Prunus persica indicated its effectiveness in enhancing glucose-stimulated insulin secretion, similar to antidiabetic sulfonylurea drugs. This suggests its utility in managing type 2 diabetes mellitus (Lee et al., 2021).

Efficient Synthesis Processes

Studies have also focused on developing efficient synthesis methods for methyl caffeate. For instance, ultrasound irradiation has been used to accelerate the lipase-catalyzed synthesis of methyl caffeate in an ionic liquid, demonstrating a potential for high-yield and low-cost production (Wang et al., 2015). Similarly, continuous-flow microreactors have been designed for rapid high-yield production (Wang et al., 2016).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling methyl caffeate . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNYGKNIVPVPPX-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030290
Record name Methyl caffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caffeic acid methyl ester

CAS RN

3843-74-1
Record name Caffeic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl caffeate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401030290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Caffeate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAFFEIC ACID METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,050
Citations
M Xiang, H Su, J Hu, Y Yan - Journal of Medicinal Plants …, 2011 - researchgate.net
… As markers for quality standard of this herb, the content of methyl caffeate and ethyl caffeate was determined by HPLC. It was found that Xuesanqi from Wufeng, Lichuan, Badong …
Number of citations: 58 www.researchgate.net
T Masuda, K Yamada, J Akiyama… - Journal of agricultural …, 2008 - ACS Publications
… methyl caffeate were carried out in the ethyl linoleate oxidation system. The antioxidation reaction produced a quinone derivative of methyl caffeate … ethyl linoleate, methyl caffeate, and …
Number of citations: 62 pubs.acs.org
C Balachandran, N Emi, Y Arun, Y Yamamoto… - Chemico-biological …, 2015 - Elsevier
… Methyl caffeate showed α-glucosidase inhibiting activity, oxidative stress inhibiting activity, … The present study was carried out to isolate methyl caffeate from S. torvum fruits and to …
Number of citations: 67 www.sciencedirect.com
C Balachandran, V Duraipandiyan, NA Al-Dhabi… - Indian Journal of …, 2012 - Springer
… methyl caffeate ranged from 0 to 22 mm. The lowest minimum inhibitory concentration (MIC) values of methyl caffeate … Hence the present study was carried out to isolate methyl caffeate …
Number of citations: 75 link.springer.com
K Takahashi, Y Yoshioka, E Kato, S Katsuki… - Bioscience …, 2010 - jstage.jst.go.jp
… the extract led to the isolation of methyl caffeate (1) as a rat intestinal … The results showed that methyl caffeate (1) had a most … In conclusion, methyl caffeate (1) was isolated as the active …
Number of citations: 43 www.jstage.jst.go.jp
D Lee, Y Qi, R Kim, J Song, H Kim, HY Kim, DS Jang… - Biomolecules, 2021 - mdpi.com
… Western blot assay showed that methyl caffeate (6) … This study provides evidence that methyl caffeate (6) isolated … After the preliminary screening, we focused on methyl caffeate, which …
Number of citations: 12 www.mdpi.com
GR Gandhi, S Ignacimuthu, MG Paulraj… - European journal of …, 2011 - Elsevier
… In streptozotocin induced diabetic rats, methyl caffeate produced significant reduction in … near normal due to treatment with methyl caffeate. Methyl caffeate treated diabetic rats showed …
Number of citations: 109 www.sciencedirect.com
QQ Chen, H Pasdar, XC Weng - Grasas Y Aceites, 2020 - grasasyaceites.revistas.csic.es
A novel caffeic acid derivative, butylated methyl caffeate (BMC), was synthesized via esterification between butylated caffeic acid (BCA) and methanol. Its antioxidant activity was …
Number of citations: 7 grasasyaceites.revistas.csic.es
J Wang, S Wang, Z Li, S Gu, X Wu, F Wu - Journal of Molecular Catalysis B …, 2015 - Elsevier
… Methyl caffeate is a natural ingredient with several biological … synthesis process for obtaining methyl caffeate, a novel synthesis … -catalyzed synthesis of methyl caffeate in an ionic liquid. …
Number of citations: 34 www.sciencedirect.com
H Lim, BK Park, SY Shin, YS Kwon, HP Kim - Archives of pharmacal …, 2017 - Springer
… methyl caffeate, steroid (ophiopogonin), and others like centauroside, rhoifolin and scoparone. In particular, methyl caffeate … present study demonstrated that methyl caffeate might be a …
Number of citations: 30 link.springer.com

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